molecular formula C10H21ClN2O B14801547 2-Amino-4-methyl-1-(pyrrolidin-1-yl)pentan-1-one hydrochloride

2-Amino-4-methyl-1-(pyrrolidin-1-yl)pentan-1-one hydrochloride

Cat. No.: B14801547
M. Wt: 220.74 g/mol
InChI Key: AUCMAPTZNATFLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-amino-4-methyl-1-(pyrrolidin-1-yl)pentan-1-one hydrochloride is a synthetic cathinone derivative. Cathinones are a class of compounds related to the naturally occurring stimulant found in the khat plant. This compound is known for its stimulant properties and has been studied for its potential effects on the central nervous system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-amino-4-methyl-1-(pyrrolidin-1-yl)pentan-1-one hydrochloride typically involves the reaction of 4-methylpropiophenone with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

(S)-2-amino-4-methyl-1-(pyrrolidin-1-yl)pentan-1-one hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(S)-2-amino-4-methyl-1-(pyrrolidin-1-yl)pentan-1-one hydrochloride has been studied extensively in various fields:

Mechanism of Action

The compound exerts its effects primarily by inhibiting the reuptake of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced stimulation of the central nervous system. The molecular targets include dopamine and norepinephrine transporters, which are crucial for the reuptake process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-amino-4-methyl-1-(pyrrolidin-1-yl)pentan-1-one hydrochloride is unique due to its specific structural configuration, which influences its potency and selectivity for dopamine and norepinephrine transporters. This makes it a valuable compound for studying the structure-activity relationships of synthetic cathinones .

Properties

IUPAC Name

2-amino-4-methyl-1-pyrrolidin-1-ylpentan-1-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O.ClH/c1-8(2)7-9(11)10(13)12-5-3-4-6-12;/h8-9H,3-7,11H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUCMAPTZNATFLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N1CCCC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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